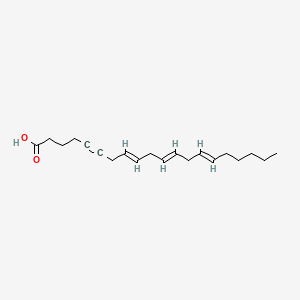

5, 6-Dehydroarachidonic acid

説明

Overview of Polyunsaturated Fatty Acid Metabolism in Biological Systems

Polyunsaturated fatty acids are fundamental components of cellular membranes and precursors to a wide range of signaling molecules. mdpi.com The metabolism of PUFAs involves a series of enzymatic reactions, including desaturation and elongation, to produce longer-chain, more unsaturated fatty acids. nih.gov These fatty acids, such as arachidonic acid, are incorporated into the phospholipid bilayer of cell membranes. mdpi.comnih.gov Their presence influences membrane fluidity and the function of membrane-bound proteins. frontiersin.orgcnjournals.com The release of these fatty acids from the membrane by enzymes like phospholipase A2 initiates the biosynthesis of various signaling lipids. smolecule.com

Contextualization of Arachidonic Acid in Eicosanoid Biosynthesis Pathways

Arachidonic acid (AA) is a central precursor for the majority of eicosanoids in mammals. smolecule.comcreative-proteomics.com Once released from the cell membrane, AA is metabolized by one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. creative-proteomics.comnih.gov Each pathway generates a distinct set of bioactive lipids with specific physiological and pathophysiological roles. nih.govnih.gov

The cyclooxygenase (COX) pathway, initiated by the enzymes COX-1 and COX-2, converts arachidonic acid into unstable endoperoxide intermediates, prostaglandin (B15479496) G2 (PGG2) and prostaglandin H2 (PGH2). nih.govnih.gov These intermediates are then rapidly converted by specific synthases into a variety of prostanoids, including prostaglandins (B1171923) (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2). nih.govnih.govdiva-portal.org These molecules are involved in processes such as inflammation, pain, fever, and platelet aggregation. nih.govdiva-portal.org

The lipoxygenase (LOX) pathway involves a family of enzymes that introduce molecular oxygen into arachidonic acid at different positions. The most studied are 5-LOX, 12-LOX, and 15-LOX. nih.gov The 5-LOX pathway leads to the production of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor to the leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) and 5-hydroxyeicosatetraenoic acid (5-HETE). frontiersin.org Leukotrienes are potent mediators of inflammation and allergic reactions. frontiersin.org The 12-LOX and 15-LOX pathways produce various hydroxyeicosatetraenoic acids (HETEs) and lipoxins, which also play roles in inflammation and its resolution. nih.gov

The cytochrome P450 (CYP450) epoxygenase pathway represents a third major route for arachidonic acid metabolism. researchgate.netresearchgate.net These enzymes convert arachidonic acid into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). researchgate.netfrontiersin.org The primary EETs are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govsigmaaldrich.com These epoxides are subsequently metabolized to their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.gov EETs have various biological functions, including vasodilation and anti-inflammatory effects. nih.gov

Lipoxygenase Pathway Products and Intermediates

Significance of Eicosanoid Modulation in Cellular Processes

The precise regulation of eicosanoid synthesis is critical for maintaining cellular and physiological homeostasis. Dysregulation of these pathways is implicated in a wide range of diseases, including cardiovascular disease, inflammatory disorders, and cancer. researchgate.netnih.gov Consequently, the enzymes of the eicosanoid cascade are major targets for pharmaceutical intervention. The modulation of these pathways, for instance by inhibiting specific enzymes, can have profound effects on cellular signaling and the progression of disease. diva-portal.org

Structure

3D Structure

特性

分子式 |

C20H30O2 |

|---|---|

分子量 |

302.5 g/mol |

IUPAC名 |

(8E,11E,14E)-icosa-8,11,14-trien-5-ynoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+ |

InChIキー |

GIOQWSLKUVKKAO-YHTMAJSVSA-N |

異性体SMILES |

CCCCC/C=C/C/C=C/C/C=C/CC#CCCCC(=O)O |

正規SMILES |

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways Involving 5,6 Dehydroarachidonic Acid

Precursor Relationships and Analogous Structures

Derivation from Arachidonic Acid Analogs

5,6-Dehydroarachidonic acid (5,6-DHA) is a synthetic analog of arachidonic acid (AA), a ubiquitous polyunsaturated fatty acid in mammalian cells. smolecule.comsigmaaldrich.com Unlike metabolites formed through enzymatic action on arachidonic acid within the body, 5,6-DHA is typically produced through chemical synthesis. researchgate.netresearchgate.net Its creation is based on modifying the structure of arachidonic acid, establishing it as a direct derivative for research purposes. The primary purpose of its synthesis is to create a molecule that can interact with the metabolic pathways of arachidonic acid, particularly as an inhibitor of specific enzymes. escholarship.orgdoi.orgsmallmolecules.com It is considered a "false substrate" for enzymes that typically metabolize arachidonic acid. escholarship.org

Structural Modifications in 5,6-Dehydroarachidonic Acid

The defining structural feature of 5,6-Dehydroarachidonic acid is the substitution of the cis-double bond between carbons 5 and 6 in the arachidonic acid chain with an acetylene (B1199291) (triple) bond. smolecule.comsigmaaldrich.com This modification converts the molecule from a tetraenoic acid (four double bonds) to a trien-ynoic acid (three double bonds and one triple bond), specifically (8Z,11Z,14Z)-eicosatrien-5-ynoic acid. sigmaaldrich.comresearchgate.net This single change significantly alters the molecule's stereochemistry and electronic properties compared to arachidonic acid. The presence of the rigid, linear acetylene group instead of a flexible cis-double bond impacts how the molecule fits into the active sites of enzymes, which is fundamental to its biological activity as an enzyme inhibitor. smolecule.com

Table 1: Structural Comparison of Arachidonic Acid and 5,6-Dehydroarachidonic Acid

| Feature | Arachidonic Acid | 5,6-Dehydroarachidonic Acid |

| IUPAC Name | (5Z,8Z,11Z,14Z)-Eicosatetraenoic acid | (8Z,11Z,14Z)-Eicosatrien-5-ynoic acid |

| Molecular Formula | C₂₀H₃₂O₂ | C₂₀H₃₀O₂ smolecule.com |

| Molecular Weight | ~304.47 g/mol | ~302.45 g/mol sigmaaldrich.com |

| Key Structural Feature | Four cis-double bonds (at C5, C8, C11, C14) | One acetylene bond (at C5), three cis-double bonds (at C8, C11, C14) smolecule.comsigmaaldrich.com |

Intracellular Metabolism of 5,6-Dehydroarachidonic Acid

Once introduced into a biological system, 5,6-Dehydroarachidonic acid is subject to metabolic processes, which can limit its effectiveness as an inhibitor in intact cells compared to cell-free systems. doi.org

Conversion to Triglycerides and Phospholipids (B1166683)

In a similar fashion to arachidonic acid, 5,6-DHA can be incorporated into complex lipids. wikipedia.org Research has shown that in intact cell systems, 5,6-DHA is metabolized and sequestered into triglycerides and phospholipids. doi.orgcnjournals.com This process effectively removes the molecule from the pool of free fatty acids, where it would otherwise be available to interact with enzymes like 5-lipoxygenase. The incorporation of fatty acids into triglycerides serves as an energy storage mechanism, while incorporation into phospholipids is crucial for membrane structure and function. wikipedia.orgmdpi.com Studies on arachidonic acid itself have demonstrated that endothelial cells can incorporate it into triglycerides, especially at higher concentrations, and this stored pool can be turned over, releasing the fatty acid back into the cell. nih.gov This suggests a dynamic process of esterification and storage that 5,6-DHA also undergoes.

Formation of Hydroxylated Metabolites

In addition to its incorporation into complex lipids, 5,6-Dehydroarachidonic acid is also converted into hydroxylated products within cells. doi.orgcnjournals.com This indicates that it can be a substrate for certain oxygenating enzymes despite its structural modifications. One such identified metabolite is 5-hydroxy-6,8,11,14-eicosatrienoic acid. cnjournals.com The formation of these hydroxylated derivatives represents a significant metabolic pathway for the compound. This is analogous to the metabolism of arachidonic acid by lipoxygenase or cytochrome P450 enzymes, which generate a variety of hydroxyeicosatetraenoic acids (HETEs). nih.gov For instance, studies on the related compound 5,6-trans-arachidonic acid show that it is metabolized by liver microsomes into HETE isomers. nih.gov

Generation of Distinct Lipid Metabolites from 5,6-Dehydroarachidonic Acid

The metabolism of 5,6-DHA leads to a unique set of downstream products that differ from those derived from arachidonic acid. While its primary function in many experimental settings is to block the synthesis of leukotrienes from arachidonic acid by irreversibly inhibiting the 5-lipoxygenase enzyme, it is also a substrate for other metabolic transformations. doi.orgoup.com

The known metabolic fates of 5,6-DHA are summarized below.

Table 2: Identified and Potential Metabolites of 5,6-Dehydroarachidonic Acid

| Precursor | Metabolic Process | Resulting Metabolite(s) | Source(s) |

| 5,6-Dehydroarachidonic Acid | Esterification | Triglycerides | doi.orgcnjournals.com |

| 5,6-Dehydroarachidonic Acid | Esterification | Phospholipids | doi.orgcnjournals.com |

| 5,6-Dehydroarachidonic Acid | Hydroxylation | 5-hydroxy-6,8,11,14-eicosatrienoic acid | cnjournals.com |

While direct evidence for other metabolites is limited, the metabolism of structurally similar fatty acids offers insight into potential pathways. The metabolism of 5,6-trans-arachidonic acid by cytochrome P450 enzymes generates not only HETEs but also epoxides (5,6-trans-EET) and vicinal diols (5,6-erythro-dihydroxyeicosatrienoic acid or DiHETrE). nih.gov This suggests that 5,6-DHA could potentially be metabolized into analogous epoxide and diol products, although this has not been explicitly demonstrated. Furthermore, arachidonic acid itself can be metabolized into lactones such as 5,6-δ-DHTL, which possess biological activity. nih.gov Whether the acetylenic structure of 5,6-DHA can undergo similar lactonization is a subject for further investigation.

Transformation into Radiolabeled Prostaglandins (B1171923)

Research has demonstrated the capability of 5,6-Dehydroarachidonic acid to be transformed into prostaglandins, which are crucial signaling molecules involved in various physiological processes. A significant application of this transformation is in the synthesis of radiolabeled prostaglandins, which serve as invaluable tools in biochemical research.

One key study detailed the synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic acid, another name for 5,6-Dehydroarachidonic acid, and its subsequent conversion into tritium-labeled compounds. researchgate.net This process involves the catalytic tritiation of the acetylenic bond in 5,6-Dehydroarachidonic acid to first yield [5,6-³H]arachidonic acid. This radiolabeled arachidonic acid can then be incubated with enzyme preparations, such as those from human skeletal muscle or kidney homogenates, which are known to possess prostaglandin (B15479496) synthase activity. nih.gov These tissues can convert the radiolabeled arachidonic acid into various prostaglandins. For instance, incubation with human skeletal muscle homogenates has been shown to produce several radiolabeled prostaglandins, with Prostaglandin E₂ (PGE₂) being the most abundant. nih.gov

The general pathway for this transformation can be summarized as follows:

Catalytic Tritiation: The triple bond of 5,6-Dehydroarachidonic acid is reduced using tritium (B154650) gas (³H₂) to form [5,6-³H]arachidonic acid.

Enzymatic Conversion: The resulting [5,6-³H]arachidonic acid acts as a substrate for cyclooxygenase (COX) enzymes, initiating the prostaglandin synthesis cascade. nih.gov

Formation of Radiolabeled Prostaglandins: This enzymatic action leads to the formation of various ³H-labeled prostaglandins, such as [5,6-³H]Prostaglandin E₂. researchgate.net

This metabolic conversion underscores the utility of 5,6-Dehydroarachidonic acid as a synthetic precursor for producing radiolabeled prostaglandins, which are essential for studying prostaglandin metabolism and function.

Formation of Lactone-Containing Metabolites (e.g., 5,6-δ-DHTL)

A significant metabolic route for arachidonic acid, and by extension its analogue 5,6-Dehydroarachidonic acid, involves the formation of epoxyeicosatrienoic acids (EETs) through the action of cytochrome P450 epoxygenases. wikipathways.org The 5,6-EET isomer, in particular, is known to be chemically unstable under physiological conditions. researchgate.netresearchgate.net It undergoes a rapid, non-enzymatic intramolecular rearrangement to form a more stable δ-lactone isomer known as 5,6-dihydroxytrienoic lactone (5,6-δ-DHTL). researchgate.netnih.gov

This lactonization is a critical transformation as the resulting metabolite, 5,6-δ-DHTL, possesses distinct biological activities. It has been identified as a potential endothelium-derived hyperpolarizing factor (EDHF), which plays a role in regulating vascular tone by causing vasodilation in the microcirculation. researchgate.netnih.gov The stability of 5,6-δ-DHTL compared to its precursor 5,6-EET allows it to have a more sustained biological effect. nih.gov

The formation of 5,6-δ-DHTL highlights a pathway where an unstable epoxide intermediate is converted into a stable and biologically active lactone. This process is a key part of the metabolic cascade of arachidonic acid and its analogues.

Table 1: Comparison of 5,6-EET and 5,6-δ-DHTL

| Feature | 5,6-Epoxyeicosatrienoic acid (5,6-EET) | 5,6-dihydroxytrienoic lactone (5,6-δ-DHTL) |

|---|---|---|

| Stability | Unstable in aqueous solution. researchgate.netnih.gov | More stable isomer. researchgate.netnih.gov |

| Formation | Formed from arachidonic acid by cytochrome P450 epoxygenases. wikipathways.org | Formed by rapid lactonization of 5,6-EET. nih.gov |

| Biological Role | Vasodilator in the microcirculation. nih.gov | Potential endothelium-derived hyperpolarizing factor (EDHF), mediates microvascular dilation. nih.gov |

Epoxide Hydrolase Metabolites (e.g., 5,6-DHET)

Another major metabolic fate for epoxyeicosatrienoic acids (EETs) is their conversion into dihydroxyeicosatrienoic acids (DHETs). This hydration reaction is catalyzed by the enzyme epoxide hydrolase. hmdb.ca Specifically, soluble epoxide hydrolase (sEH) is responsible for converting EETs into their corresponding diols. mdpi.comwikipedia.org

In this pathway, 5,6-EET is metabolized by epoxide hydrolase to form 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). hmdb.ca This conversion is generally considered an inactivating step, as the resulting diols are often less biologically active than their parent epoxides. wikipedia.org The action of epoxide hydrolase is a critical mechanism for regulating the levels and activity of EETs within cells. wikipedia.org

However, it is noteworthy that 5,6-EET is considered a relatively poor substrate for soluble epoxide hydrolase compared to other EET isomers. wikipathways.orgwikipedia.org This suggests that the metabolic flux through this pathway might be less predominant for the 5,6-isomer, potentially favoring the formation of the lactone metabolite, 5,6-δ-DHTL, or other metabolic routes.

Table 2: Key Enzymes and Metabolites in the 5,6-Dehydroarachidonic Acid Pathway

| Precursor | Enzyme | Key Metabolite |

|---|---|---|

| 5,6-Dehydroarachidonic acid | Catalytic Tritiation / Prostaglandin Synthase | [5,6-³H]Prostaglandin E₂ researchgate.net |

| 5,6-Epoxyeicosatrienoic acid (5,6-EET) | (non-enzymatic) | 5,6-dihydroxytrienoic lactone (5,6-δ-DHTL) nih.gov |

| 5,6-Epoxyeicosatrienoic acid (5,6-EET) | Epoxide Hydrolase | 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) hmdb.ca |

Selective 5-Lipoxygenase (5-LO/5-LOX) Inhibition

5,6-Dehydroarachidonic acid (5,6-DHA) is recognized as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme pivotal in the biosynthesis of leukotrienes. medchemexpress.commedchemexpress.com Leukotrienes are potent inflammatory mediators derived from the metabolism of arachidonic acid. mdpi.comprobiologists.com The 5-LOX enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes, starting with the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted to leukotriene A4 (LTA4). probiologists.comnih.govbiosciencepharma.com

Impact on Enzyme Affinity and Binding Dynamics

The interaction between 5,6-DHA and 5-LOX involves the inhibitor binding to the enzyme. While specific quantitative data on the binding affinity (like K_i or K_d values) of 5,6-DHA for 5-LOX is not extensively detailed in the provided search results, its action as a time-dependent, irreversible inhibitor suggests a strong interaction that leads to the modification of the enzyme. doi.org The inhibition is effective even after the removal of the unbound inhibitor by washing, which is characteristic of irreversible inhibitors that form a stable complex with the enzyme. oup.comnih.gov The active site of 5-LOX is where the substrate, arachidonic acid, binds. mdpi.com It is within this active site that 5,6-DHA is thought to interact, likely through hydrophobic interactions. anu.edu.au

Modulation of Leukotriene Synthesis Kinetics

5,6-DHA effectively modulates the kinetics of leukotriene synthesis by inhibiting the 5-LOX enzyme. This inhibition prevents the formation of key downstream products. Specifically, preincubation of cells with 5,6-DHA leads to a dose-dependent inhibition of the release of 5-HETE, LTC4, and LTB4. oup.comnih.gov This demonstrates that by blocking 5-LOX, 5,6-DHA halts the metabolic cascade that produces these pro-inflammatory leukotrienes. probiologists.commhmedical.com The inhibition of leukotriene generation occurs rapidly, with a minimal preincubation period of 1 to 5 minutes being sufficient to see a significant effect. oup.comnih.gov

Specific Interactions with the Enzyme Active Site

The 5-LOX enzyme possesses a catalytic domain with a non-heme iron atom at its core, which is crucial for its catalytic activity. nih.govwikipedia.org The active site is a deep, elongated cavity where arachidonic acid binds. mdpi.comnih.gov 5,6-DHA, as an acetylenic analog of arachidonic acid, is believed to act as a suicide substrate. This means it binds to the active site and is processed by the enzyme, leading to the formation of a reactive intermediate that then covalently modifies and inactivates the enzyme. doi.org This mechanism accounts for the observed irreversible inhibition.

Mechanism of 5-Lipoxygenase Inactivation

The inactivation of 5-LOX by 5,6-DHA is characterized by its irreversible and time-dependent nature.

Irreversible Inhibition Characteristics

Studies have consistently shown that 5,6-DHA is an irreversible inhibitor of 5-LOX. doi.orgoup.comnih.gov This is evidenced by the fact that its inhibitory effect on leukotriene formation persists even after the cells are washed to remove any unbound inhibitor. oup.comnih.gov This contrasts with reversible inhibitors, whose effects are lost upon removal. The irreversible nature of the inhibition points towards the formation of a stable, likely covalent, bond between the inhibitor (or a metabolite of it) and the enzyme. doi.org

Time-Dependent Inhibition Dynamics

The inhibition of 5-LOX by 5,6-DHA is a time-dependent process. doi.org This means that the extent of inhibition increases with the duration of preincubation of the enzyme with the inhibitor. oup.comnih.gov For instance, a minimal preincubation of 1 to 5 minutes is required to observe the inhibition of leukotriene release. oup.comnih.gov This time-dependency is a hallmark of certain types of irreversible inhibitors, often referred to as suicide inhibitors, where the enzyme's own catalytic activity is required to convert the inhibitor into its reactive, inactivating form.

| Feature | Description | References |

| Inhibitor | 5,6-Dehydroarachidonic acid (5,6-DHA) | medchemexpress.comdoi.org |

| Target Enzyme | 5-Lipoxygenase (5-LOX) | doi.orgoup.comnih.gov |

| Inhibition Type | Irreversible | doi.orgoup.comnih.gov |

| Inhibition Nature | Time-Dependent | doi.org |

| Effect on Leukotrienes | Inhibits the synthesis of LTB4 and LTC4 | oup.comnih.gov |

Inhibition of Eicosanoid Biosynthesis Pathways

5,6-Dehydroarachidonic acid (5,6-DHA) is a synthetic analog of arachidonic acid, distinguished by an acetylene group at the 5,6-position. smolecule.com This structural modification significantly influences its interaction with enzymes involved in eicosanoid biosynthesis, particularly the leukotriene and cyclooxygenase pathways.

Suppression of Leukotriene Pathway Activity

5,6-DHA acts as a potent and irreversible inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes. oup.comnih.gov Leukotrienes are inflammatory mediators generated from arachidonic acid by various inflammatory cells. pharmgkb.org The 5-LOX enzyme catalyzes the initial two steps in this pathway, converting arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and then into leukotriene A4 (LTA4). uniprot.orgwikipedia.org

Research has demonstrated that 5,6-DHA effectively prevents the formation of 5-LOX products. In studies using mouse bone marrow-derived mast cells, 5,6-DHA inhibited the formation of 5-HETE, leukotriene C4 (LTC4), and leukotriene B4 (LTB4) in a dose-dependent manner. oup.comnih.gov This inhibition was observed with a minimal preincubation period of 1 to 5 minutes. oup.comnih.gov The inhibitory action of 5,6-DHA on 5-LOX has also been confirmed in other cell types, including rat basophilic leukemia cells, with a reported Ki value of 15 µM, and in guinea pig leukocytes, with an IC50 value of 10 µM. glpbio.com

Furthermore, in hippocampal pyramidal neurons, specific 5-lipoxygenase inhibitors, including 5,6-DHA, were found to block the M-current-augmenting action of somatostatin (B550006) and arachidonic acid, implicating a 5-lipoxygenase metabolite like LTC4 in this process. jneurosci.org However, in some experimental models, such as in studies on vascular cell proliferation and M-current modulation in bullfrog sympathetic neurons, 5,6-DHA did not show an effect, suggesting its inhibitory action can be cell-type or context-specific. nih.govnih.gov

Differential Effects on Cyclooxygenase Pathway Activity

The cyclooxygenase (COX) pathway is another major route for arachidonic acid metabolism, leading to the production of prostaglandins and thromboxanes. mdpi.com Unlike its potent inhibition of the 5-LOX pathway, 5,6-DHA exhibits differential and generally weaker effects on the COX pathway.

Some studies indicate that while primarily a 5-LOX inhibitor, 5,6-DHA can also inhibit cyclooxygenase, though typically at higher concentrations. sigmaaldrich.com For instance, one report mentions an IC50 value of 52 µM for cyclooxygenase inhibition, which is significantly higher than that for 5-LOX inhibition (IC50 = 8 µM). sigmaaldrich.com This suggests a degree of selectivity for the 5-LOX pathway over the COX pathway.

In experiments where the focus was on the lipoxygenase pathway, the cyclooxygenase inhibitor indomethacin (B1671933) was often used as a control and showed no effect on the processes being studied, such as M-current enhancement or vascular cell proliferation, further highlighting the primary role of lipoxygenase pathways in those specific contexts. jneurosci.orgnih.govnih.gov

Comparative Enzymatic Inhibition Profiles

Comparison with Other Acetylenic Analogs of Arachidonic Acid

5,6-Dehydroarachidonic acid belongs to a class of acetylenic fatty acids, which are known for their biological activities, including the inhibition of eicosanoid synthesis. gerli.com Another well-known acetylenic analog is 5,8,11,14-eicosatetraynoic acid (ETYA), which is used experimentally to inhibit both cyclooxygenase and lipoxygenase pathways. gerli.com

Analysis against Other Known 5-Lipoxygenase Inhibitors

The inhibitory profile of 5,6-DHA has been compared to other known 5-LOX inhibitors in various studies. For instance, in a study on bullfrog sympathetic neurons, 5,6-DHA was tested alongside AA-861 and L-651,896, all of which are selective 5-LOX inhibitors. nih.gov In that particular experimental setup, none of these 5-LOX inhibitors affected the enhancement of the M-current by calcium. nih.gov

In contrast, zileuton (B1683628) is a selective 5-LOX inhibitor used clinically that shows minimal effect on related enzymes like 12-lipoxygenase, 15-lipoxygenase, and cyclooxygenase. pharmgkb.org While direct comparative studies are limited in the provided results, the irreversible nature of inhibition by 5,6-DHA distinguishes it from some other inhibitors. oup.comnih.govcnjournals.com

Inhibition of 5-Lipoxygenase by Various Inhibitors

| Inhibitor | Cell/Enzyme System | Inhibitory Concentration | Reference |

|---|---|---|---|

| 5,6-Dehydroarachidonic acid | Rat Basophilic Leukemia Cells | Ki = 15 µM | glpbio.com |

| 5,6-Dehydroarachidonic acid | Guinea Pig Leukocytes | IC50 = 10 µM | glpbio.com |

| 5,6-Dehydroarachidonic acid | 5-Lipoxygenase | IC50 = 8 µM | sigmaaldrich.com |

| Zileuton | 5-Lipoxygenase | Selective inhibitor | pharmgkb.org |

Specificity Analysis against Other Lipoxygenase Isoforms

The human genome contains several functional lipoxygenase genes, including those for 5-LOX, 12-LOX, and 15-LOX, which are involved in various physiological and pathological processes. mdpi.com The specificity of inhibitors against these different isoforms is a critical aspect of their pharmacological profile.

5,6-DHA is primarily recognized as a specific inhibitor of 5-lipoxygenase. jneurosci.org However, some evidence suggests it may have effects on other lipoxygenase isoforms, although to a lesser extent. In contrast, inhibitors like baicalein (B1667712) are known to be selective for 12-lipoxygenase. nih.govnih.gov

Studies have shown that while 5,6-DHA had no effect on vascular cell proliferation, the 12-lipoxygenase inhibitor baicalein blocked the growth of both endothelial and smooth muscle cells. nih.gov Similarly, in bullfrog sympathetic neurons, baicalein abolished the Ca2+-dependent enhancement of the M-current, whereas 5,6-DHA did not. nih.gov These findings indicate a degree of specificity of 5,6-DHA for the 5-LOX pathway, as processes dependent on 12-LOX were unaffected by it. One study reported IC50 values for a selective lipoxygenase inhibitor as 200 nM for 5-LOX, and 30 µM for both 12-LOX and 15-LOX, illustrating the potential for high selectivity among different lipoxygenase inhibitors. sigmaaldrich.com

Conclusion

5,6-Dehydroarachidonic acid stands out as a significant chemical tool and a subject of interest in the study of eicosanoid biology. Its primary and most well-understood function is as a potent and irreversible inhibitor of 5-lipoxygenase, which has made it invaluable for dissecting the roles of leukotrienes in health and disease. While its interactions with the cyclooxygenase and cytochrome P450 pathways are less defined, existing evidence suggests it can be metabolized to form novel eicosanoid-like structures. The unique chemical properties conferred by its acetylenic bond warrant further investigation to fully understand its metabolic fate and the biological activities of its various metabolites. A deeper comprehension of how this compound and its derivatives modulate the complex network of lipid signaling will undoubtedly open new avenues for therapeutic intervention in a host of inflammatory and other diseases.

Cellular and Molecular Biological Effects of 5,6 Dehydroarachidonic Acid

Impact on Leukotriene-Dependent Cellular Processes

5,6-Dehydroarachidonic acid (5,6-DHA) is an analog of arachidonic acid where the 5,6-double bond is replaced by an acetylene (B1199291) group. sigmaaldrich.com This structural modification allows it to act as a specific inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. nih.govescholarship.org Leukotrienes are potent inflammatory mediators derived from the metabolism of arachidonic acid. acpjournals.org

Inhibition of Leukotriene B4 and Leukotriene C4 Generation

5,6-Dehydroarachidonic acid has been shown to be a potent inhibitor of the 5-lipoxygenase pathway. nih.gov This pathway is responsible for the production of various leukotrienes, including Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4). acpjournals.org In sensitized mouse bone marrow-derived mast cells, 5,6-DHA dose-dependently inhibits the release of LTB4 and LTC4 upon antigen activation. nih.gov This inhibition is a direct result of its action on 5-lipoxygenase, preventing the initial conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. sigmaaldrich.comnih.gov

Studies on guinea pig leukocytes have demonstrated that 5,6-DHA inhibits 5-lipoxygenase with an IC50 of 10 μM. sigmaaldrich.com In extracts of rat basophilic leukemia cells, the Ki for the conversion of arachidonic acid to 5-HPETE was found to be 15 μM in the presence of 5,6-DHA. sigmaaldrich.com In hippocampal pyramidal neurons, the effects of somatostatin (B550006), which are mediated by 5-lipoxygenase metabolites, are blocked by 5,6-dehydroarachidonic acid. nih.govresearchgate.net Specifically, while LTC4 was found to mimic the effects of somatostatin, LTB4 did not, and the action of somatostatin was blocked by 5,6-DHA, indicating an inhibition of the pathway leading to LTC4. nih.govresearchgate.net

Table 1: Inhibitory Effects of 5,6-Dehydroarachidonic Acid on Leukotriene Generation

| Cell Type | Stimulus | Measured Leukotriene(s) | Effect of 5,6-DHA | Reference |

|---|---|---|---|---|

| Mouse Bone Marrow-Derived Mast Cells | Antigen | LTB4, LTC4 | Dose-dependent inhibition of release | nih.gov |

| Guinea Pig Leukocytes | - | (Implied 5-lipoxygenase products) | IC50 of 10 μM for 5-lipoxygenase inhibition | sigmaaldrich.com |

| Rat Basophilic Leukemia Cell Extracts | Arachidonic Acid | 5-HPETE | Ki of 15 μM for conversion | sigmaaldrich.com |

| Hippocampal Pyramidal Neurons | Somatostatin | (Implied LTC4) | Blocked somatostatin's action | nih.govresearchgate.net |

Modulation of Leukocyte-Mediated Responses

Leukocytes, such as neutrophils and mast cells, are key players in inflammatory responses, and their functions are heavily influenced by leukotrienes. acpjournals.orgnih.gov LTB4, for instance, is a powerful chemoattractant for leukocytes. acpjournals.org By inhibiting the production of these mediators, 5,6-DHA can modulate leukocyte-mediated responses.

In mouse bone marrow-derived mast cells, while 5,6-DHA effectively and irreversibly inhibits the generation of leukotrienes, its effect on the release of preformed mediators like β-hexosaminidase is transient and reversible with washing. nih.gov This suggests that 5,6-DHA can uncouple leukotriene synthesis from the degranulation process in mast cells, indicating a specific action on the 5-lipoxygenase pathway rather than a general inhibition of cellular activation. nih.gov The activation of leukocytes with stimuli like the calcium ionophore A23187 leads to the formation of various arachidonic acid metabolites, a process that can be targeted by inhibitors of the 5-lipoxygenase pathway. nih.gov

Influence on Cellular Signaling Cascades

The effects of 5,6-dehydroarachidonic acid extend to the modulation of fundamental cellular signaling pathways, including those at the membrane level and those involving intracellular second messengers.

Role in Membrane-Associated Signal Transduction

Arachidonic acid and its metabolites are integral components of membrane-associated signal transduction. escholarship.org They can be released from membrane phospholipids (B1166683) and act as signaling molecules themselves or be converted into other messengers. neupsykey.com 5,6-DHA, as a modulator of arachidonic acid metabolism, can influence these signaling events.

The inhibition of 5-lipoxygenase by 5,6-DHA can alter the balance of signaling lipids within the cell membrane. escholarship.org This is significant because lipoxygenase products can regulate the activity of membrane ion channels and protein kinases. escholarship.org By preventing the formation of these products, 5,6-DHA can indirectly modulate downstream signaling cascades that are dependent on them.

Interaction with Calcium Signaling Pathways

Calcium (Ca2+) is a ubiquitous second messenger involved in a vast array of cellular processes. nih.gov The interplay between arachidonic acid metabolism and calcium signaling is well-established. escholarship.org An increase in intracellular Ca2+ concentration can stimulate the activity of 5-lipoxygenase. escholarship.org

5,6-Dehydroarachidonic acid has been observed to influence calcium signaling. It is suggested to cause the release of calcium from intracellular stores, which then triggers an influx of calcium from the extracellular environment. glpbio.com This effect on calcium dynamics can have widespread consequences for cellular function, as calcium is a key regulator of numerous enzymes and cellular processes. nih.govgenome.jp

Effects on Neuronal Second Messenger Systems

In the nervous system, arachidonic acid and its metabolites function as a novel class of second messengers. escholarship.orgwikipedia.org They are produced in a receptor-dependent manner and can modulate neuronal activity, including the regulation of ion channels and neurotransmitter release. escholarship.orgneupsykey.com

Studies in hippocampal pyramidal neurons have shown that the effects of the neuropeptide somatostatin are mediated through the 5-lipoxygenase pathway. nih.govresearchgate.net Specifically, somatostatin's action of augmenting the M-current (IM) is blocked by 5,6-dehydroarachidonic acid. nih.govresearchgate.net This indicates that a 5-lipoxygenase metabolite, likely LTC4, is a crucial second messenger in this signaling pathway. nih.govresearchgate.net By inhibiting the formation of this metabolite, 5,6-DHA directly interferes with this neuronal second messenger system. nih.govresearchgate.net This highlights the role of 5,6-DHA in dissecting the involvement of specific lipid signaling pathways in neuronal function.

Effects on Cell Proliferation and Growth

Evaluation of Vascular Cell Proliferation

Research into the effects of 5,6-Dehydroarachidonic acid (5,6-DHA) on the growth of vascular cells has shown that it does not significantly influence their proliferation. nih.gov In studies involving bovine capillary endothelial cells and aortic smooth muscle cells, 5,6-DHA, acting as a 5-lipoxygenase inhibitor, was found to have no effect on their proliferation. nih.gov This was observed in both the presence and absence of growth factors that typically stimulate vascular cell growth. nih.gov While other inhibitors of the lipoxygenase pathway, such as baicalein (B1667712) (a 12-lipoxygenase inhibitor), effectively blocked the growth of both endothelial and smooth muscle cells, 5,6-DHA did not demonstrate a similar impact. nih.gov This suggests that the 5-lipoxygenase pathway, which 5,6-DHA specifically inhibits, may not be a critical intermediary in the regulation of vascular cell growth stimulated by serum or growth factors. nih.gov

| Cell Type | Stimulant | Effect of 5,6-Dehydroarachidonic Acid | Reference |

| Bovine Capillary Endothelial Cells | Serum & Growth Factors | No effect on proliferation | nih.gov |

| Bovine Aortic Smooth Muscle Cells | Serum & Growth Factors | No effect on proliferation | nih.gov |

Anti-proliferative Effects on Fibroblast Growth

In contrast to its effects on vascular cells, 5,6-Dehydroarachidonic acid exhibits anti-proliferative properties on fibroblasts. thieme-connect.de Studies have identified that the growth of human fibroblasts induced by platelets is associated with an increased expression of 5-lipoxygenase (5-LOX). thieme-connect.de The specific inhibition of this enzyme by 5,6-DHA resulted in anti-proliferative effects on these cells. thieme-connect.de This indicates a role for the 5-LOX pathway in mediating fibroblast growth. The mechanism appears to involve arachidonic acid metabolism, where the production of specific metabolites via the 5-LOX pathway is crucial for cell proliferation. nih.gov By blocking this pathway, 5,6-DHA effectively curtails the growth signals in fibroblasts. thieme-connect.de

| Cell Type | Condition | Effect of 5,6-Dehydroarachidonic Acid | Reference |

| Human Fibroblasts | Platelet-induced growth | Anti-proliferative | thieme-connect.de |

| Swiss 3T3 Fibroblasts | General Culture | Used as a 5-LOX inhibitor to study growth signaling | nih.govresearchgate.net |

Modulation of Cellular Responses to Stress and Stimuli

Mitigation of Ionophore-Mediated Cellular Injury

5,6-Dehydroarachidonic acid has been shown to protect cells from injury induced by calcium ionophores, such as A23187. researchgate.netresearchgate.net In studies using gastric cells, the calcium ionophore A23187 was found to cause an increase in intracellular calcium concentration, leading to cell injury. researchgate.net This damage is mediated, in part, by the activation of phospholipase A2 and the subsequent release of arachidonic acid and its metabolites. researchgate.netresearchgate.net Pretreatment of these cells with 5,6-DHA, a leukotriene synthase inhibitor, was found to decrease the A23187-mediated cellular injury. researchgate.netresearchgate.net This protective effect suggests that the production of leukotrienes via the 5-lipoxygenase pathway is a significant contributor to the cellular damage initiated by ionophore-induced calcium influx. researchgate.net

| Cell Model | Inducing Agent | Effect of 5,6-Dehydroarachidonic Acid | Reference |

| Gastric Cells | Calcium Ionophore A23187 | Decreased cellular injury | researchgate.netresearchgate.net |

Impact on Mast Cell Activation and Mediator Release

The effect of 5,6-Dehydroarachidonic acid on mast cells is complex, demonstrating a selective modulation of mediator release upon activation. As an irreversible inhibitor of 5-lipoxygenase, 5,6-DHA effectively prevents the formation of 5-lipoxygenase products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene B4 (LTB4), and leukotriene C4 (LTC4), in a dose-dependent manner. nih.govoup.com This inhibition occurs following both antigen-dependent and ionophore-mediated activation. oup.com

However, the impact of 5,6-DHA on the release of preformed granule-associated mediators, like beta-hexosaminidase, is dissociable from its effect on leukotriene generation. oup.com In mouse bone marrow-derived mast cells, it is possible to prevent leukotriene generation with 5,6-DHA without altering the release of beta-hexosaminidase. oup.com The inhibitory effect of 5,6-DHA on beta-hexosaminidase release was found to be transient and lost after washing the cells, unless the preincubation period was extended. oup.com In rat serosal mast cells, 5,6-DHA suppressed exocytosis mediated by anti-IgE but did not affect exocytosis mediated by the protease chymase. nih.gov This differential inhibition suggests that the signaling pathways for mast cell activation are distinct and that 5,6-DHA's influence depends on the specific activation stimulus. nih.gov

| Cell Type | Activation Stimulus | Effect on Leukotriene Release (5-HETE, LTB4, LTC4) | Effect on Granule Release (β-hexosaminidase) | Reference |

| Mouse Bone Marrow-Derived Mast Cells | Antigen, Calcium Ionophore A23187 | Inhibited | No alteration (with short preincubation/wash) | oup.com |

| Rat Serosal Mast Cells | Anti-IgE | Not specified, but exocytosis suppressed | Suppressed (ID50 = 20 µM) | nih.gov |

| Rat Serosal Mast Cells | Chymase | Not specified | No effect | nih.gov |

Physiological and Pathophysiological Research Contexts of 5,6 Dehydroarachidonic Acid

Role in Inflammatory Processes and Allergic Reactions

5,6-Dehydroarachidonic acid (5,6-DHAA) is a synthetically modified analog of arachidonic acid (AA), a key polyunsaturated fatty acid involved in inflammation. The presence of a dehydro bond at the 5,6-position significantly alters its biochemical properties, particularly its interaction with enzymes in the inflammatory cascade. This structural modification makes 5,6-DHAA a subject of interest in the study of inflammatory and allergic responses.

Attenuation of Leukotriene-Mediated Inflammatory Pathways

Research has demonstrated that 5,6-DHAA acts as a specific inhibitor of 5-lipoxygenase (5-LOX). escholarship.org The 5-LOX enzyme is crucial for the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators. wikipedia.orgmetwarebio.combasicmedicalkey.com Leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are heavily implicated in orchestrating inflammatory responses. wikipedia.orgbasicmedicalkey.comwikipedia.org They contribute to processes like leukocyte chemotaxis, increased vascular permeability, and smooth muscle contraction, which are characteristic of inflammatory and allergic conditions. basicmedicalkey.commdpi.comnih.gov

By inhibiting 5-LOX, 5,6-DHAA effectively blocks the initial steps of the leukotriene biosynthetic pathway. escholarship.orgprobiologists.com This inhibitory action has been observed in cellular models, such as rat basophilic leukemia cells, highlighting its potential to modulate inflammatory responses. The inhibition of leukotriene synthesis positions 5,6-DHAA as a tool to investigate the roles of these mediators in various pathological states.

Implications for Inflammatory Disease Models

The ability of 5,6-DHAA to suppress leukotriene production suggests its potential utility in experimental models of inflammatory diseases where leukotrienes are known to be key drivers. escholarship.orgnih.gov Such diseases often involve an overactive inflammatory response, leading to tissue damage. probiologists.com Conditions like asthma and allergic rhinitis are characterized by the significant involvement of leukotrienes, which mediate bronchoconstriction and inflammatory cell infiltration. basicmedicalkey.comnih.govallergyasthmanetwork.orgmedscape.com

The use of 5,6-DHAA in such models can help to elucidate the specific contributions of the 5-LOX pathway to disease pathogenesis. By selectively inhibiting this pathway, researchers can dissect the complex signaling networks that drive inflammation and potentially identify new therapeutic targets.

Neurophysiological Implications

Arachidonic acid and its metabolites are known to play significant roles in the central nervous system, influencing neuronal signaling and function. nih.govmdpi.com Given its structural similarity to arachidonic acid, 5,6-DHAA is also being explored for its potential effects on neurophysiological processes.

Modulation of Synaptic Transmission and Neuronal Excitability

Arachidonic acid itself can modulate synaptic transmission and neuronal excitability by affecting ion channels and neurotransmitter release. mdpi.comnih.gov It has been shown to enhance synaptic transmission and is considered a potential retrograde messenger in processes like long-term potentiation (LTP), a cellular model for learning and memory. mdpi.comnih.gov The excitability of neurons is highly sensitive to various factors, including the chemical environment at the synapse. frontiersin.org

While direct studies on 5,6-DHAA's role in synaptic transmission are limited, its function as a 5-LOX inhibitor is relevant. Lipoxygenase metabolites of arachidonic acid are recognized as potential neuronal second messengers that can affect the activities of neuronal ion channels and protein kinases, thereby participating in the regulation of neurotransmitter release. escholarship.org By inhibiting the production of these metabolites, 5,6-DHAA could indirectly modulate synaptic events.

Interactions with Neurotransmitters (e.g., Histamine) in Neural Systems

The interplay between lipid mediators and classical neurotransmitter systems is a complex area of research. Histamine (B1213489), a monoamine neurotransmitter, is involved in various physiological processes in the brain, and its dysregulation has been linked to conditions like major depressive disorder. frontiersin.org The activity of histamine is mediated by four different receptor subtypes (H1, H2, H3, and H4).

While there is no direct evidence of 5,6-DHAA interacting with histamine, its precursor, arachidonic acid, and its metabolites are part of a broad signaling network that can influence neurotransmitter systems. For instance, some medications that affect histamine pathways, like certain non-steroidal anti-inflammatory drugs (NSAIDs), also impact arachidonic acid metabolism. rupahealth.com Furthermore, omega-3 fatty acids, which can compete with arachidonic acid for metabolism, are considered for their potential to manage symptoms associated with histamine overload. rupahealth.com This suggests a potential, albeit indirect, link between the pathways influenced by 5,6-DHAA and histaminergic signaling.

Potential Roles in Vascular Physiology

The metabolites of arachidonic acid are critical regulators of vascular tone and function. mdpi.commdpi.com The cyclooxygenase (COX) pathway produces prostaglandins (B1171923) and thromboxanes, while the lipoxygenase (LOX) and cytochrome P450 (CYP) epoxygenase pathways generate leukotrienes, hydroxyeicosatetraenoic acids (HETEs), and epoxyeicosatrienoic acids (EETs), all of which have effects on blood vessels. metwarebio.commdpi.com

A stable metabolite of a related arachidonic acid derivative, 5,6-δ-dihydroxytrienoic lactone (5,6-δ DHTL), has been shown to induce vasodilation in human microvessels. nih.gov This effect is dependent on the endothelium and involves an increase in intracellular calcium in endothelial cells. nih.gov Although 5,6-DHAA is structurally distinct, the findings with 5,6-δ DHTL suggest that modifications in the 5,6-position of the arachidonic acid backbone can lead to compounds with significant vascular activity. The inhibitory effect of 5,6-DHAA on the 5-LOX pathway, which produces vasoconstrictor leukotrienes, could also indirectly influence vascular tone. basicmedicalkey.com Further research is needed to directly characterize the effects of 5,6-DHAA on vascular physiology.

Investigation of Endothelium-Derived Hyperpolarizing Factor (EDHF) Mechanisms

5,6-Dehydroarachidonic acid (5,6-DHA) is a synthetic analog of arachidonic acid (AA) utilized in research to probe the complex signaling pathways of the endothelium, the inner lining of blood vessels. smolecule.com A primary area of this investigation is its role in understanding endothelium-derived hyperpolarizing factors (EDHFs), which are crucial for regulating vascular tone. nih.gov EDHFs cause the relaxation of vascular smooth muscle by hyperpolarizing the cell membrane, a process essential for healthy blood flow. nih.govnih.gov

Prominent among EDHFs are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenase enzymes. nih.govnih.govnih.gov These EETs, such as 5,6-EET, are known to open calcium-activated potassium channels (KCa), leading to hyperpolarization and vasodilation. nih.govmit.edu Research has focused on identifying the specific metabolites and mechanisms responsible for these effects. For instance, a stable lactone metabolite of 5,6-EET, known as 5,6-δ-dihydroxytriol-lactone (5,6-δ-DHTL), has been identified as a potential EDHF that mediates microvascular dilation. nih.govresearchgate.net This dilation is dependent on the endothelium and involves an increase in intracellular calcium in endothelial cells, which subsequently leads to hyperpolarization. nih.gov

In experimental settings, 5,6-DHA has been used as a specific inhibitor of the 5-lipoxygenase (5-LO) pathway. jneurosci.org This allows researchers to distinguish the effects of the 5-LO pathway from those of the CYP and cyclooxygenase (COX) pathways in the generation of vasoactive mediators. For example, studies in hippocampal neurons showed that the effects of the neuropeptide somatostatin (B550006) on ion channels were blocked by 5,6-DHA, implicating 5-lipoxygenase metabolites, specifically leukotriene C4, as key mediators in that system. jneurosci.org By selectively inhibiting certain enzymatic pathways, 5,6-DHA helps to isolate and understand the contribution of other pathways, such as the CYP-epoxygenase pathway that produces EETs, to endothelium-dependent hyperpolarization. nih.govjneurosci.org

Influence on Microvascular Dilation

The influence of arachidonic acid metabolites on microvascular dilation is a significant area of cardiovascular research. The vascular endothelium releases various factors that control blood vessel tone, with EDHFs playing a particularly important role in the microcirculation. nih.govmit.edu Metabolites derived from the cytochrome P450 (CYP) epoxygenase pathway, such as EETs, are recognized as potent vasodilators. nih.govnih.gov

Research has demonstrated that stable metabolites derived from this pathway can induce significant vasodilation. nih.gov One such metabolite, 5,6-δ-DHTL, which is derived from arachidonic acid, causes dose-dependent vasodilation in isolated human microvessels. nih.gov This effect is critically dependent on the presence of an intact endothelial layer. nih.gov The mechanism involves an increase in intracellular calcium within endothelial cells, which is a key trigger for the signaling cascade that leads to hyperpolarization and subsequent relaxation of the surrounding smooth muscle cells. nih.gov

The table below summarizes the vasodilatory response of human microvessels to 5,6-δ-DHTL, illustrating its dose-dependent effect.

| Concentration of 5,6-δ-DHTL | Vasodilation (%) | Endothelium-Dependent |

| Dose-Dependent | Induces Dilation | Yes |

| - | Inhibited by mechanical denudation | Yes |

| - | Involves increased intracellular Ca²+ | Yes |

Data synthesized from findings indicating that 5,6-δ-DHTL induces dose-dependent, endothelium-dependent vasodilation in human microvessels through a mechanism involving increased intracellular calcium. nih.gov

Furthermore, studies have shown that other lactone oxylipins derived from polyunsaturated fatty acids via the CYP450 epoxygenase pathway also play a significant role in vascular dilation. nih.gov For instance, a lactone derived from eicosapentaenoic acid (EPA), called 5,6-diHETE lactone (EPA-L), has been shown to decrease blood pressure and improve microvessel relaxation in hypertensive models. nih.gov This highlights a broader role for this class of lipid mediators in regulating vascular tone, often acting as EDHFs in situations where nitric oxide (NO) signaling is impaired. nih.gov The use of compounds like 5,6-DHA as research tools helps to dissect these complex, overlapping pathways that govern microvascular function. jneurosci.orgnih.gov

Contributions to Arachidonic Acid Cascade Research

The arachidonic acid (AA) cascade is a major metabolic pathway that produces a wide array of signaling molecules, known as eicosanoids, which are involved in physiological processes like inflammation and vascular tone regulation. caymanchem.comnih.gov AA is released from cell membranes by phospholipase A2 and is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). caymanchem.comnih.govnih.gov 5,6-Dehydroarachidonic acid (5,6-DHA) serves as a valuable tool in studying this cascade due to its ability to selectively inhibit specific enzymes, allowing for the elucidation of pathway-specific functions. smolecule.comjneurosci.org

Understanding Feedback Mechanisms in Lipid Metabolism

Lipid metabolism is a tightly regulated network involving numerous feedback loops to maintain homeostasis. mdpi.comfrontiersin.org The AA cascade is a key component of this network, where the products of one pathway can influence the activity of another. caymanchem.com 5,6-DHA has been instrumental in exploring these interactions. As an inhibitor of 5-lipoxygenase, it helps researchers understand how blocking one branch of the AA cascade affects the others. smolecule.comjneurosci.org

For instance, when the 5-LOX pathway is inhibited, the substrate (arachidonic acid) may be shunted towards the COX and CYP450 pathways, leading to an altered profile of eicosanoid production. caymanchem.comnih.gov This shunting is a critical feedback mechanism. The CYP450 pathway produces EETs and hydroxyeicosatetraenoic acids (HETEs). nih.gov Some of these metabolites, like 5,6-EET, can themselves be further metabolized, creating a complex regulatory web. diva-portal.org For example, 5,6-EET can be converted by prostaglandin (B15479496) H synthases into other bioactive prostanoids, demonstrating a direct link between the CYP450 and COX pathways. diva-portal.org By using inhibitors like 5,6-DHA, scientists can trace these metabolic diversions and understand how the cell compensates for the loss of one set of signaling molecules by upregulating others, thereby maintaining cellular function or contributing to pathological states. nih.govnih.gov

Research Methodologies for 5,6 Dehydroarachidonic Acid Studies

In Vitro and Ex Vivo Model Systems for Functional Analysis

To investigate the biological activities of 5,6-DHAA, researchers utilize various model systems, primarily cultured cells (in vitro) and isolated tissues (ex vivo). These models allow for the study of the compound's effects at the cellular and molecular level in a controlled environment.

Cell culture models are fundamental in pharmacology for screening compounds and elucidating their mechanisms of action. 5,6-DHAA has been studied in several cell types to determine its effects on the lipoxygenase pathway and other cellular processes.

Rat Basophilic Leukemia (RBL) Cells: In extracts from RBL cells, 5,6-DHAA acts as an inhibitor of 5-lipoxygenase (5-LO). biomol.comsigmaaldrich.com It demonstrates an inhibitor constant (Ki) of 15 µM for the conversion of arachidonic acid into its downstream metabolites. biomol.comsigmaaldrich.comtargetmol.comnetascientific.com

Guinea Pig Leukocytes: Studies using guinea pig leukocytes have shown that 5,6-DHAA inhibits 5-lipoxygenase with a half-maximal inhibitory concentration (IC₅₀) of 10 µM. biomol.comsigmaaldrich.comhuayunbio.cnnetascientific.com

Mast Cells: In murine bone marrow-derived mast cells, 5,6-DHAA was found to be an irreversible inhibitor of 5-lipoxygenase, preventing the formation of leukotrienes (LTC₄ and LTB₄) and 5-HETE. oup.comnih.gov Interestingly, under certain conditions, it could block leukotriene generation without affecting the release of the granule marker β-hexosaminidase, suggesting that 5-lipoxygenase activity is not essential for degranulation in these cells. oup.com In rat serosal mast cells, 5,6-DHAA suppressed anti-IgE-mediated exocytosis with an ID₅₀ of 20 µM but did not affect exocytosis induced by the protease chymase. nih.gov

Vascular Cells: In contrast to its effects on inflammatory cells, 5,6-DHAA was found to have no effect on the proliferation of bovine capillary endothelial cells or aortic smooth muscle cells. nih.govsmallmolecules.commedchemexpress.com This suggests its activity is specific to certain cell types and pathways, primarily the 5-lipoxygenase pathway.

Neuronal Cells: In hippocampal pyramidal neurons, 5,6-DHAA was used as a tool to probe signaling pathways. It was shown to block the M-current-augmenting action of both somatostatin (B550006) and arachidonic acid, indicating that this neuronal effect is mediated by a 5-lipoxygenase product, likely leukotriene C₄. nih.govresearchgate.net Similarly, in bullfrog sympathetic neurons, 10 µM 5,6-DHAA, as a selective 5-LO inhibitor, did not affect the Ca²⁺-dependent enhancement of the M-current, which was instead shown to be dependent on the 12-lipoxygenase pathway in that system. nih.gov

Interactive Table: Research Findings on 5,6-Dehydroarachidonic Acid in Cell Culture Models

| Cell Model | Target Enzyme/Process | Key Finding | Reported Value | Citations |

|---|---|---|---|---|

| Rat Basophilic Leukemia Cells | 5-Lipoxygenase (5-LO) | Inhibition of arachidonic acid conversion | Ki = 15 µM | biomol.com, targetmol.com, sigmaaldrich.com, netascientific.com |

| Guinea Pig Leukocytes | 5-Lipoxygenase (5-LO) | Inhibition of 5-LO activity | IC₅₀ = 10 µM | biomol.com, sigmaaldrich.com, huayunbio.cn, netascientific.com, |

| Murine Mast Cells | 5-Lipoxygenase Pathway | Irreversible inhibition of leukotriene synthesis | - | oup.com, nih.gov |

| Rat Serosal Mast Cells | Anti-IgE-mediated Exocytosis | Suppression of degranulation | ID₅₀ = 20 µM | nih.gov |

| Bovine Vascular Cells | Cell Proliferation | No effect on endothelial or smooth muscle cell growth | - | nih.gov, smallmolecules.com, medchemexpress.com |

| Hippocampal Pyramidal Neurons | M-current (IM) Modulation | Blocked somatostatin- and AA-induced M-current increase | - | nih.gov, researchgate.net |

| Bullfrog Sympathetic Neurons | M-current (IM) Modulation | No effect on Ca²⁺-dependent M-current enhancement | 10 µM (conc. used) | nih.gov |

Isolated Tissue Preparations

Isolated tissue preparations are a fundamental tool in pharmacology and physiology, allowing for the study of drug effects on specific tissues in a controlled ex vivo environment.

Gastric Mucosal Cells

The gastric mucosa, the innermost layer of the stomach, is responsible for secreting mucus that protects the stomach lining from its own acidic environment. wikipedia.org Gastric mucosal cells, particularly foveolar cells, are the primary mucus-producing cells. wikipedia.org These cells are often isolated for in vitro studies to investigate mechanisms of gastric injury and protection.

In studies involving 5,6-Dehydroarachidonic acid, isolated rat gastric mucosal cells have been utilized to explore its role in pathways related to cellular injury. For instance, research has shown that pretreatment of these cells with 5,6-DHA (10 µM) can decrease cell injury mediated by the calcium ionophore A23187. nih.gov This ionophore induces a sustained increase in intracellular calcium, which in turn activates phospholipase A2 (PLA2), leading to cell damage. nih.gov The protective effect of 5,6-DHA in this model suggests its involvement in the leukotriene synthesis pathway, which is implicated in the inflammatory response to cell injury. nih.gov

Table 1: Effect of 5,6-Dehydroarachidonic Acid on A23187-Mediated Gastric Mucosal Cell Injury

| Treatment | Concentration | Effect on Cell Injury | Reference |

|---|---|---|---|

| A23187 | 12.5 µM | Increase | nih.gov |

Aplysia Neural Components

The marine mollusk Aplysia californica possesses a relatively simple and well-characterized nervous system, making it a valuable model organism for neurobiological research. nih.gov Studies on Aplysia neural components have been instrumental in elucidating the role of arachidonic acid and its metabolites as second messengers in synaptic modulation. nih.gov

Research has demonstrated that Aplysia neural components can metabolize arachidonic acid through both lipoxygenase and cyclo-oxygenase pathways. nih.gov While direct studies on the application of 5,6-DHA to Aplysia neural components are not extensively detailed in the provided context, the known inhibitory effect of 5,6-DHA on 5-lipoxygenase activity in other systems suggests its potential use as a tool to dissect the specific roles of the 5-lipoxygenase pathway in Aplysia neuronal signaling. escholarship.org For example, 5,6-DHA has been used in studies of Aplysia neurons to investigate neurite outgrowth. scholaris.ca

Radiolabeling Techniques for Metabolic Tracking

Radiolabeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. bitesizebio.comnih.gov This involves incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the molecule of interest. nih.gov The radiolabeled compound can then be introduced to cells or tissues, and its journey through various metabolic pathways can be tracked by detecting the radioactivity in different metabolites. bitesizebio.comnih.gov

In the context of arachidonic acid metabolism, radiolabeling has been crucial for understanding how this fatty acid is processed into various eicosanoids. nih.gov For instance, cells can be labeled with ³H-arachidonic acid to study the release and metabolism of this fatty acid in response to stimuli. nih.gov

More advanced techniques, such as dual-isotope labeling, have been developed to improve the accuracy of tracking lipid metabolites. nih.govbiorxiv.org This method uses a mixture of two different deuterated forms of a fatty acid, which creates a unique mass spectrometry signature, allowing for confident identification of its metabolites. nih.govbiorxiv.org While not specifically detailing the use of radiolabeled 5,6-DHA, these methodologies are directly applicable to tracking its metabolic conversion and incorporation into various lipid species.

Enzymatic Assays for Activity Measurement

Enzymatic assays are standardized procedures used to measure the activity of specific enzymes. These assays are critical for understanding how compounds like 5,6-DHA interact with and modulate enzymatic pathways.

5-Lipoxygenase Activity

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators derived from arachidonic acid. nih.gov The activity of 5-LO can be measured using various assay kits, which typically involve providing a substrate and measuring the formation of the product. sigmaaldrich.combiocompare.com These assays often use a probe that generates a fluorescent or colorimetric signal upon reaction with the lipoxygenase product, allowing for quantification of enzyme activity. sigmaaldrich.combiocompare.com

5,6-Dehydroarachidonic acid is a known inhibitor of 5-lipoxygenase. escholarship.orgsigmaaldrich.com Enzymatic assays have been used to determine its inhibitory potency. For example, in extracts of rat basophilic leukemia cells, 5,6-DHA exhibited a Ki (inhibition constant) of 15 µM for the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). sigmaaldrich.com In guinea pig leukocytes, it inhibited 5-lipoxygenase with an IC₅₀ (half-maximal inhibitory concentration) of 10 µM. sigmaaldrich.com

Table 2: Inhibition of 5-Lipoxygenase by 5,6-Dehydroarachidonic Acid

| System | Parameter | Value | Reference |

|---|---|---|---|

| Rat basophilic leukemia cell extracts | Ki | 15 µM | sigmaaldrich.com |

Phospholipase A₂ Activity

Phospholipase A₂ (PLA₂) enzymes are responsible for hydrolyzing the sn-2 position of phospholipids (B1166683), which releases fatty acids, including arachidonic acid, and lysophospholipids. abcam.comcaymanchem.com This is a critical step in the production of eicosanoids. caymanchem.com PLA₂ activity can be measured using assay kits that often employ a synthetic substrate analog. abcam.comcaymanchem.com One common substrate is a 1,2-dithio analog of diheptanoyl phosphatidylcholine. abcam.comcaymanchem.com When PLA₂ hydrolyzes this substrate, it releases a free thiol which can be detected colorimetrically. abcam.comcaymanchem.com

In the study of rat gastric mucosal cells, the activity of PLA₂ was assessed colorimetrically by measuring the release of thiol from the substrate arachidonyl thio-PC. nih.gov It was observed that the calcium ionophore A23187 caused a concentration-dependent increase in PLA₂ activity, which was linked to cell injury. nih.gov Pretreatment with 5,6-DHA was shown to reduce this A23187-mediated cell injury, indicating an indirect link to the PLA₂ activation cascade through its effects on the downstream leukotriene pathway. nih.gov

Future Directions and Emerging Research Avenues

Investigation of Novel Metabolites and Their Bioactivity

A primary frontier in 5,6-dAA research is the identification and characterization of its downstream metabolites. The introduction of an acetylene (B1199291) group enhances the stability of its metabolites, which are resistant to certain enzymatic processes like hydrolysis. smolecule.com This stability suggests that metabolites of 5,6-dAA could have prolonged and distinct biological activities compared to the more transient metabolites of arachidonic acid.

Current research has already identified some metabolites and hinted at the existence of others. For instance, 5,6-dehydroarachidonic acid can be metabolized by cytochrome P450 enzymes, competing with arachidonic acid and potentially leading to unique biological effects. smolecule.com One notable downstream product is 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). hmdb.camdpi.com Furthermore, the 5,6-epoxyeicosatrienoic acid (5,6-EET) regioisomer, a product of arachidonic acid metabolism, rapidly converts to a more stable lactone isomer, 5,6-dihydroxytrienoic lactone (5,6-δ-DHTL). nih.govmdpi.com A study has shown that this stable lactone, 5,6-δ-DHTL, acts as a potential endothelium-dependent hyperpolarization factor (EDHF), inducing vasodilation in microvessels. nih.gov This finding opens the door to discovering additional lactone-containing metabolites derived from polyunsaturated fatty acids that may function as novel signaling molecules. nih.gov

Future research will likely focus on:

Comprehensive Metabolite Profiling: Utilizing advanced mass spectrometry and metabolomics techniques to systematically identify all metabolites of 5,6-dAA in various biological systems.

Bioactivity Screening: Testing the identified novel metabolites for their biological effects, particularly in areas like inflammation, vascular tone, and cell proliferation.

Enzymatic Pathway Elucidation: Identifying the specific enzymes responsible for the formation of these novel metabolites to better understand their regulation.

Elucidation of Comprehensive Molecular Signaling Networks

5,6-dehydroarachidonic acid is recognized as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial for the synthesis of pro-inflammatory leukotrienes from arachidonic acid. sigmaaldrich.comescholarship.orgbiomol.com This inhibitory action places 5,6-dAA at a critical juncture in inflammatory signaling pathways. smolecule.com However, its influence likely extends beyond simple enzyme inhibition.

The compound's interaction with various metabolic pathways, including those mediated by cyclooxygenase (COX) and cytochrome P450 (CYP), suggests a complex signaling role. smolecule.comnih.gov Studies have indicated that metabolites of 5,6-dAA may engage with cellular signaling pathways differently than those derived from arachidonic acid. smolecule.com For example, metabolomic analyses in different disease contexts have linked 5,6-dAA to pathways such as glycerophospholipid metabolism and retrograde endocannabinoid signaling. frontiersin.org Research in cows with subclinical mastitis showed higher plasma levels of pro-inflammatory metabolites, including 5,6-dehydroarachidonic acid. researchgate.net Conversely, treatment with Clostridium butyricum in a mouse model of atherosclerosis led to reduced levels of several arachidonic acid-derived metabolites, including 5,6-dehydroarachidonic acid. mdpi.com These findings highlight the compound's involvement in complex inflammatory and metabolic networks that are still not fully understood.

Key research avenues include:

Pathway Crosstalk: Investigating the interplay between the 5-LOX pathway and other eicosanoid-producing pathways (COX, CYP) in the presence of 5,6-dAA.

Receptor Interaction: Identifying specific cellular receptors that may be targeted by 5,6-dAA or its unique metabolites to mediate downstream effects.

Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data to build comprehensive models of the signaling networks modulated by 5,6-dAA.

Development of Advanced Research Models for Pathway Analysis

To fully dissect the biological roles of 5,6-dehydroarachidonic acid, researchers will need to move beyond simple in vitro assays. While initial studies have utilized models like rat basophilic leukemia cells and human fibroblasts, more sophisticated systems are required to understand its function in a physiological context. smolecule.comdiva-portal.org

The development and application of advanced models will be crucial for elucidating the compound's mechanism of action. For instance, the use of high-fat diet-fed Apoe-deficient (Apoe−/−) mice in a study investigating linoleic acid metabolism demonstrated the feasibility of using animal models to probe pathways where 5,6-dAA is a relevant metabolite. mdpi.com

Future efforts in this area should include:

Genetically Engineered Cell Lines: Creating cell lines with specific enzymes knocked out or overexpressed to pinpoint their role in 5,6-dAA metabolism and signaling.

Organoid Cultures: Utilizing three-dimensional organoid models that better recapitulate the complexity of native tissues to study the effects of 5,6-dAA in a more physiologically relevant setting.

Targeted Animal Models: Developing specific transgenic animal models to investigate the in vivo consequences of altered 5,6-dAA levels or signaling, allowing for a deeper understanding of its role in health and disease.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 5,6-Dehydroarachidonic acid in complex biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) for separation and quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Calibrate with synthetic standards (e.g., ≥98% purity) and validate using spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) to account for matrix effects .

Q. How can researchers optimize the synthesis of 5,6-Dehydroarachidonic acid to ensure high purity and yield?

- Methodology : Employ a multi-step enzymatic or chemical synthesis protocol. For chemical synthesis, use arachidonic acid as a precursor and introduce the 5,6-dehydro group via dehydrogenation with palladium catalysts. Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography. Final purity should be verified using gas chromatography-mass spectrometry (GC-MS) and NMR .

Q. What are the key structural features of 5,6-Dehydroarachidonic acid that influence its reactivity in lipid peroxidation studies?

- Methodology : Analyze the conjugated diyne system (5,6-dehydro group) and polyunsaturated fatty acid backbone using computational chemistry tools (e.g., density functional theory) to predict electron density and radical stability. Validate experimentally via lipid peroxidation assays under oxidative stress conditions, measuring malondialdehyde (MDA) production as a biomarker .

Advanced Research Questions

Q. How should researchers address contradictory data on the binding affinity of 5,6-Dehydroarachidonic acid to leukotriene B4 receptors (LTB4-R1/R2)?

- Methodology : Compare assay conditions across studies, including receptor isoform specificity (LTB4-R1 vs. R2), radioligand competition protocols, and buffer composition (e.g., pH, ionic strength). Use surface plasmon resonance (SPR) to measure real-time binding kinetics and validate results with competitive inhibition assays. Discrepancies may arise from differential post-translational modifications of receptors in heterologous expression systems .

Q. What experimental designs are suitable for elucidating the metabolic fate of 5,6-Dehydroarachidonic acid in hepatic models?

- Methodology : Incubate isotopically labeled 5,6-Dehydroarachidonic acid (e.g., ¹⁴C or deuterated) with primary hepatocytes or liver microsomes. Extract metabolites using solid-phase extraction (SPE) and identify via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pair with cytochrome P450 inhibition assays to delineate enzymatic pathways .

Q. How can researchers resolve mechanistic ambiguities in the pro-inflammatory vs. anti-inflammatory roles of 5,6-Dehydroarachidonic acid?

- Methodology : Conduct cell-type-specific studies (e.g., macrophages, neutrophils) under controlled inflammatory stimuli (e.g., LPS, TNF-α). Measure downstream mediators (e.g., prostaglandins, cytokines) via ELISA and transcriptomic profiling (RNA-seq) to map signaling pathways. Context-dependent effects may arise from differential expression of downstream receptors or competing metabolic pathways .

Q. What statistical approaches are recommended for validating reproducibility in studies involving 5,6-Dehydroarachidonic acid?

- Methodology : Use power analysis to determine sample size adequacy and apply mixed-effects models to account for inter-experimental variability. Report effect sizes with 95% confidence intervals and perform meta-analyses on published datasets to identify consensus findings. Open-access repositories (e.g., Zenodo) should be used for raw data deposition .

Data Presentation and Validation

| Receptor | Binding Affinity (Ki, nM) | Assay Type | Competing Ligands |

|---|---|---|---|

| LTB4-R1 | 435 ± 25 | Radioligand | 5-oxo-ETE, 20-HETE |

| LTB4-R2 | 435 ± 30 | SPR | Lipoxin-A4, 6-trans-LTB4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。